![molecular formula C8H9NO2 B3214246 5-Amino-2-methoxybenzaldehyde CAS No. 1137622-03-7](/img/structure/B3214246.png)
5-Amino-2-methoxybenzaldehyde
Overview
Description
5-Amino-2-methoxybenzaldehyde is a chemical compound with the molecular formula C8H9NO2 . It is a derivative of benzaldehyde, which is a common component in a variety of important chemical reactions .
Synthesis Analysis
The synthesis of 5-Amino-2-methoxybenzaldehyde or similar compounds often involves complex chemical reactions. For instance, one method involves the oxidation of anethole to anisaldehyde, which is then subjected to a Baeyer-Villiger oxidation reaction with performic or peracetic acid . Another method involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions .Molecular Structure Analysis
The molecular structure of 5-Amino-2-methoxybenzaldehyde consists of a benzene ring substituted with an amino group (NH2), a methoxy group (OCH3), and a formyl group (CHO) . The molecule has a molecular weight of 151.16 . In 2-methoxybenzaldehyde molecules, no intramolecular hydrogen bonds have been observed .Chemical Reactions Analysis
5-Amino-2-methoxybenzaldehyde can participate in various chemical reactions. For example, it can undergo a Knoevenagel condensation, a type of chemical reaction that involves a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction . This reaction often results in an α,β-unsaturated ketone .Safety and Hazards
properties
IUPAC Name |
5-amino-2-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMMZSZYLBQHBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307523 | |
Record name | 5-Amino-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methoxybenzaldehyde | |
CAS RN |
1137622-03-7 | |
Record name | 5-Amino-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1137622-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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